2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
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Overview
Description
2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is a heterocyclic compound that features a pyrrole ring substituted with amino, hydroxyphenyl, dimethyl, and carbonitrile groups
Mechanism of Action
Target of Action
Similar compounds have been found to target various aminergic g-protein coupled receptors, ion-channels, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .
Mode of Action
It is known that compounds with similar structures can bind to multiple targets, modulating their activity . This multi-target approach can potentially enhance the compound’s effectiveness and reduce the likelihood of resistance development.
Biochemical Pathways
Similar compounds have been shown to interact with various biochemical pathways, influencing the activity of multiple enzymes and receptors .
Pharmacokinetics
In silico admet profiling of similar compounds has predicted acceptable pharmacokinetic/drug-like properties .
Result of Action
Similar compounds have been shown to have antibacterial activity, with some compounds displaying comparable in vitro activity to ciprofloxacin in staphylococcus aureus strains .
Biochemical Analysis
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with enzymes or cofactors and affect metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with transporters or binding proteins and affect their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to have targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxybenzaldehyde with 2,4-pentanedione in the presence of ammonium acetate to form the intermediate 4-hydroxyphenyl-4,5-dimethyl-1H-pyrrole-3-carbonitrile. This intermediate is then reacted with ammonia to introduce the amino group, yielding the final compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
2-amino-1-(4-hydroxyphenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile: shares similarities with other heterocyclic compounds such as:
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and hydroxyphenyl groups allows for versatile chemical modifications, making it a valuable scaffold in drug discovery and development .
Properties
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)-4,5-dimethylpyrrole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-8-9(2)16(13(15)12(8)7-14)10-3-5-11(17)6-4-10/h3-6,17H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLWWXAAGUIXEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC=C(C=C2)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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